
3'-Chloro-2-((5-chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxyacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Chloro-2-((5-chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxyacetophenone is a complex organic compound that features both quinoline and acetophenone moieties. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-2-((5-chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxyacetophenone typically involves multi-step organic reactions. A common approach might include:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: Introduction of chlorine atoms at specific positions on the quinoline and acetophenone rings can be done using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the chlorinated quinoline with the hydroxyacetophenone under basic conditions, possibly using a catalyst like palladium.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to handle the multi-step synthesis efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxy groups, forming quinones.
Reduction: Reduction reactions might target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology
It might be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Industry
Could be used in the development of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For instance, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyacetophenone: A simpler analog without the quinoline moiety.
Chloroquinoline derivatives: Compounds with similar quinoline structures but different substituents.
Uniqueness
The presence of both quinoline and acetophenone moieties, along with specific chlorination and hydroxylation patterns, might confer unique biological activities or chemical reactivity compared to simpler analogs.
Propiedades
Número CAS |
26866-77-3 |
|---|---|
Fórmula molecular |
C17H12Cl2N2O3 |
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
2-[(5-chloro-8-hydroxyquinolin-7-yl)amino]-1-(3-chlorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C17H12Cl2N2O3/c18-10-4-1-3-9(7-10)15(22)17(24)21-13-8-12(19)11-5-2-6-20-14(11)16(13)23/h1-8,17,21,23-24H |
Clave InChI |
OLLGOQSVEFYUEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(=O)C(NC2=CC(=C3C=CC=NC3=C2O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-](/img/structure/B14703939.png)

![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)




![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)






